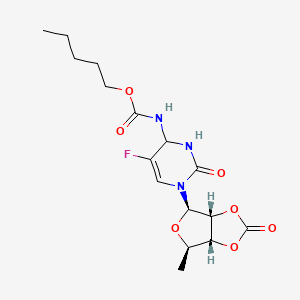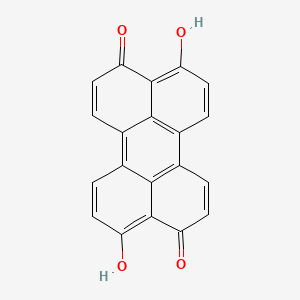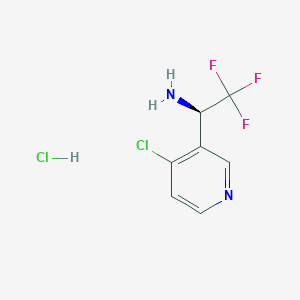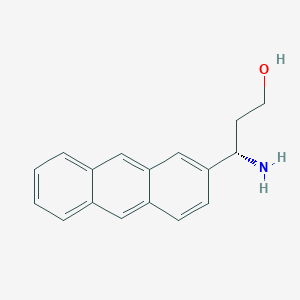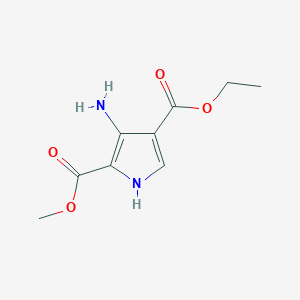
4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by its pyrrole ring, which is substituted with ethyl, methyl, and amino groups, as well as two carboxylate groups. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate typically involves the following steps :
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions, where appropriate alkyl halides react with the pyrrole ring.
Amination: The amino group is introduced through an amination reaction, where an appropriate amine reacts with the pyrrole ring.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, where carbon dioxide reacts with the pyrrole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves bulk synthesis using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Esterification: Common reagents include alcohols and acid catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted pyrroles, and esters .
Applications De Recherche Scientifique
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl 1H-pyrrole-2-carboxylate: Similar structure but lacks the ethyl and amino groups.
3-Ethyl 4-methyl 1H-pyrrole-2,5-dione: Similar structure but contains a dione group instead of carboxylate groups.
4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzene sulfonamide: Contains a similar pyrrole ring but with additional functional groups.
Uniqueness
4-Ethyl 2-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylate groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-O-ethyl 2-O-methyl 3-amino-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(12)5-4-11-7(6(5)10)9(13)14-2/h4,11H,3,10H2,1-2H3 |
Clé InChI |
ONWMDVFAADBJTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC(=C1N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13042768.png)
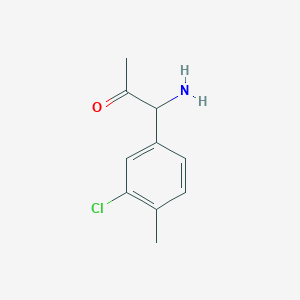
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)
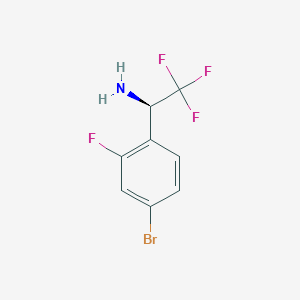
![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)

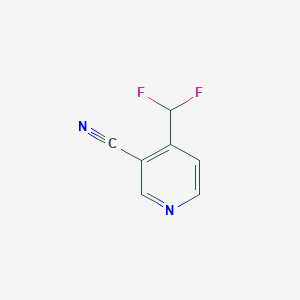
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)
